Methyl 4,6-dichloropicolinate is an organic compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol. It features a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions, and a methoxycarbonyl group at the 2-position. This compound is part of the picolinate family, which are derivatives of picolinic acid, and it is known for its diverse applications in agriculture and pharmaceuticals.
Methyl 4,6-dichloropicolinate belongs to a class of compounds known as pyridine derivatives. Pyridines are a fundamental heterocyclic aromatic ring system found in many biologically active molecules []. The presence of chlorine atoms and a methyl ester group on the pyridine ring suggests potential for exploring its reactivity and interaction with biological targets.
Given the limited information on specific research applications, here are some avenues for further exploration:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
Methyl 4,6-dichloropicolinate exhibits significant biological activities:
The compound's biological activity makes it valuable in agricultural applications, particularly in controlling unwanted vegetation.
Several synthesis methods for methyl 4,6-dichloropicolinate have been documented:
These methods highlight the versatility in synthesizing this compound for various industrial applications.
Methyl 4,6-dichloropicolinate has several notable applications:
The compound's effectiveness and versatility make it a key player in both agricultural and chemical industries.
Methyl 4,6-dichloropicolinate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity Score | Notable Features |
|---|---|---|---|
| Methyl 3,6-dichloropicolinate | 65973-52-6 | 0.97 | Different chlorine positioning on the pyridine ring |
| Ethyl 4,6-dichloro-5-methylnicotinate | 252552-10-6 | 0.92 | Contains an ethyl group instead of a methyl group |
| Methyl 2-amino-4,6-dichloronicotinate | 1044872-40-3 | 0.91 | Features an amino group at the second position |
| Methyl 4-chloronicotinate hydrochloride | 1351479-18-9 | 0.92 | Lacks one chlorine atom compared to methyl 4,6-dichloropicolinate |
| Methyl 4-amino-3,6-dichloropicolinate | 350601-39-7 | Not available | Contains an amino group which alters its reactivity |
These compounds illustrate the diversity within the picolinate family and highlight how slight modifications can lead to different biological activities and applications.
Methyl 4,6-dichloropicolinate exhibits a pyridine ring structure with two chlorine substituents positioned at the 4 and 6 positions relative to the nitrogen atom, and a methyl ester functional group at the 2-position [1]. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC(=O)C1=NC(=CC(=C1)Cl)Cl [1] [2]. The International Chemical Identifier provides the complete structural description as InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 [1] [2]. The molecular geometry demonstrates a planar aromatic ring system with the ester group extending from the ring plane, creating a rigid structural framework that influences the compound's physicochemical behavior [1].
Irritant